An In-depth Technical Guide to the Chemical Properties of N-[4-(difluoromethoxy)benzyl]-N-methylamine
An In-depth Technical Guide to the Chemical Properties of N-[4-(difluoromethoxy)benzyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy group can significantly influence a molecule's metabolic stability and lipophilicity, making this compound and its analogs valuable for the development of novel therapeutics.[1] This document summarizes the available physicochemical data, outlines a putative experimental protocol for its synthesis based on established chemical reactions, and presents relevant analytical methods. While specific biological activity data for this compound is not publicly available, the potential for difluoromethoxy-substituted benzylamines in modulating biological pathways is an active area of research.[2]
Core Chemical Properties
N-[4-(difluoromethoxy)benzyl]-N-methylamine is a secondary amine featuring a benzyl group substituted with a difluoromethoxy moiety at the para position. This structural feature is key to its unique physicochemical characteristics.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine | [3] |
| CAS Number | 296276-42-1 | [3][4] |
| Molecular Formula | C₉H₁₁F₂NO | [3][4] |
| Molecular Weight | 187.19 g/mol | [4] |
| Appearance | Not specified in available literature. Likely a liquid or low-melting solid. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Expected to be soluble in common organic solvents. | |
| Synonyms | 4-DIFLUOROMETHOXY-N-METHYLBENZYLAMINE | [3] |
Putative Synthesis Protocol
Experimental Protocol: Reductive Amination
Materials:
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4-(difluoromethoxy)benzaldehyde
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Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
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Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))
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Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
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Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
Procedure:
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Imine Formation:
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To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add a solution of methylamine (1.0-1.2 equivalents).
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If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the aldehyde.
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-
Reduction:
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Once imine formation is complete, cool the reaction mixture in an ice bath.
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Slowly add the reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Workup:
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Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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The crude N-[4-(difluoromethoxy)benzyl]-N-methylamine can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
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Diagram 1: Putative Synthesis Workflow
Caption: A generalized workflow for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine via reductive amination.
Analytical Characterization
The identity and purity of synthesized N-[4-(difluoromethoxy)benzyl]-N-methylamine would be confirmed using standard analytical techniques.
3.1. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of a trimethylsilyl (TMS) derivative of N-[4-(difluoromethoxy)benzyl]-N-methylamine has been reported. This derivatization is a common technique to improve the volatility and thermal stability of amines for GC-MS analysis.
Experimental Protocol: TMS Derivatization for GC-MS Analysis
Materials:
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N-[4-(difluoromethoxy)benzyl]-N-methylamine
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Acetonitrile (anhydrous)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Procedure:
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Prepare a solution of N-[4-(difluoromethoxy)benzyl]-N-methylamine in anhydrous acetonitrile (e.g., 1 mg/mL).
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To a sample of the solution (e.g., 95 µL), add BSTFA (e.g., 30 µL).
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Heat the mixture at 60 °C for 2 hours to ensure complete derivatization.
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The resulting solution containing the TMS derivative can then be directly analyzed by GC-MS.
Diagram 2: Analytical Workflow for GC-MS
Caption: Workflow for the preparation and analysis of the TMS derivative of the target compound by GC-MS.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons, the aromatic protons, and the proton of the difluoromethoxy group.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
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¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and chemical environment of the difluoromethoxy group.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O and C-F stretching vibrations.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by N-[4-(difluoromethoxy)benzyl]-N-methylamine. However, the difluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and potency.[1] Benzylamine derivatives are known to interact with a wide range of biological targets. Therefore, it is plausible that this compound could be investigated for its potential effects on various receptors, enzymes, or ion channels.
Diagram 3: Hypothetical Drug Discovery and Development Pathway
Caption: A conceptual pathway for the evaluation of N-[4-(difluoromethoxy)benzyl]-N-methylamine as a potential drug candidate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-[4-(difluoromethoxy)benzyl]-N-methylamine is not widely available, the SDS for the analogous compound, 2-(difluoromethoxy)benzylamine, indicates that it is corrosive and can cause severe skin burns and eye damage.[5] It is therefore recommended to handle N-[4-(difluoromethoxy)benzyl]-N-methylamine with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
N-[4-(difluoromethoxy)benzyl]-N-methylamine is a fluorinated organic compound with potential applications in medicinal chemistry. This guide has summarized the available chemical data and provided a plausible synthetic route and analytical methods. Further research is required to determine its physical properties, elucidate its biological activity, and explore its potential as a lead compound in drug discovery programs. The strategic use of the difluoromethoxy group continues to be a valuable tool for medicinal chemists aiming to optimize the properties of bioactive molecules.[1]
![N-[4-(difluoromethoxy)benzyl]-N-methylamine](https://via.placeholder.com/150x100.png?text=Structure+N/A)
